molecular formula C19H16ClNO4 B2962926 N-(4-chloro-3-methylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 923173-57-3

N-(4-chloro-3-methylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2962926
CAS No.: 923173-57-3
M. Wt: 357.79
InChI Key: VOYJCWLFOZLYOG-UHFFFAOYSA-N
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Description

N-(4-Chloro-3-methylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin derivative characterized by a 2H-chromene-2-one core substituted at position 3 with a carboxamide group linked to a 4-chloro-3-methylphenyl moiety and at position 8 with an ethoxy group. Coumarin derivatives are widely studied for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities . The ethoxy substituent at position 8 likely enhances solubility compared to smaller alkoxy groups (e.g., methoxy), while the chloro and methyl groups on the phenyl ring may contribute to electronic and steric effects that influence target binding .

Properties

IUPAC Name

N-(4-chloro-3-methylphenyl)-8-ethoxy-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO4/c1-3-24-16-6-4-5-12-10-14(19(23)25-17(12)16)18(22)21-13-7-8-15(20)11(2)9-13/h4-10H,3H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOYJCWLFOZLYOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC(=C(C=C3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-methylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the chromene intermediate with an appropriate amine, such as 4-chloro-3-methylaniline, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Ethoxylation: The ethoxy group can be introduced through an etherification reaction using ethyl iodide and a suitable base, such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-3-methylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Amines, thiols, bases like sodium hydroxide (NaOH)

Major Products Formed

    Oxidation: Oxidized chromene derivatives

    Reduction: Reduced chromene derivatives

    Substitution: Substituted chromene derivatives with various functional groups

Scientific Research Applications

N-(4-chloro-3-methylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-chloro-3-methylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in key biological processes, such as DNA replication or protein synthesis.

    Modulating Signaling Pathways: Affecting signaling pathways that regulate cell growth, apoptosis, and inflammation.

    Interacting with Cellular Components: Binding to cellular components like DNA, RNA, or proteins, leading to changes in their function and activity.

Comparison with Similar Compounds

Key Observations:

  • Position 8 Substitution : The ethoxy group in the target compound provides moderate bulkiness compared to methoxy (smaller) or allyl (bulkier) groups, balancing solubility and membrane permeability .
  • Sulfamoyl and acetamido substituents (in analogues) add hydrogen-bonding capabilities, which may enhance target affinity but reduce metabolic stability .

Biological Activity

N-(4-chloro-3-methylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide, identified by its CAS number 923173-57-3, is a synthetic organic compound belonging to the chromene derivatives class. This compound has attracted significant attention due to its diverse biological activities and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H16ClNO4C_{19}H_{16}ClNO_{4} . The structural features that contribute to its biological activity include:

  • Chlorine atom : Enhances interaction with biological targets.
  • Ethoxy group : May improve solubility and reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It acts as an enzyme inhibitor, potentially blocking substrate access to active sites, which can disrupt metabolic pathways. Additionally, its antioxidant properties may involve scavenging free radicals, thereby reducing oxidative stress in cells .

Antioxidant Activity

Studies have shown that compounds related to chromenes exhibit significant antioxidant properties. The presence of the ethoxy group in this compound enhances its ability to scavenge free radicals, contributing to its potential therapeutic effects against oxidative stress-related diseases.

Anti-inflammatory Properties

This compound has been investigated for its anti-inflammatory effects. Compounds with similar structures have demonstrated inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory response .

Anticancer Potential

This compound is being explored for its anticancer properties. Research indicates that chromene derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specifically, studies on related compounds have shown cytotoxic effects against breast cancer cell lines .

Comparative Analysis with Related Compounds

Compound NameBiological ActivityIC50 (µM)Reference
This compoundAntioxidant, Anti-inflammatoryTBDThis study
4-Oxo-4H-furo[2,3-h]chromene derivativesAChE inhibition, Antioxidant10.4 - 24.3
Chromene-based derivativesCytotoxicity against MCF-7 cellsTBD

Case Studies and Research Findings

  • Inhibition of Cholinesterases : Related studies have evaluated the inhibitory effects of chromene derivatives on cholinesterases (AChE and BChE), with some compounds showing IC50 values as low as 5.4 µM against AChE . While specific data for this compound is limited, its structural similarities suggest potential efficacy.
  • Cytotoxicity Studies : Research on similar chromene derivatives indicates promising results in inhibiting the growth of various cancer cell lines. For instance, certain derivatives exhibited significant cytotoxicity against MCF-7 breast cancer cells, highlighting a potential avenue for further investigation into the anticancer properties of this compound .

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